2,2-Dimethyl-1,3-dioxolane-4-carboxamide

Description

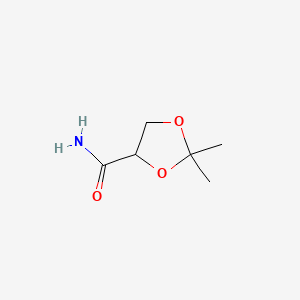

2,2-Dimethyl-1,3-dioxolane-4-carboxamide is a bicyclic compound featuring a 1,3-dioxolane ring substituted with two methyl groups at the 2-position and a carboxamide group at the 4-position. This structure confers unique steric and electronic properties, making it valuable in organic synthesis and pharmaceutical intermediates. The compound is synthesized via nucleophilic addition of amines to lactone precursors. For example, (4S,5S)-N-benzyl-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carboxamide (22) is prepared by reacting a lactone with benzylamine in methanol . Its stereochemistry and functional groups enable applications in chiral synthesis, such as nucleoside analogs .

Properties

IUPAC Name |

2,2-dimethyl-1,3-dioxolane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCSXIPNJMSKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with an amine. The carboxylic acid can be prepared by the acetalization of acetone with ethylene glycol, followed by oxidation to introduce the carboxyl group . The reaction is usually carried out under acidic conditions to facilitate the formation of the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,3-dioxolane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2,2-Dimethyl-1,3-dioxolane-4-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

1,3-Thiazolidine-4-carboxamide Derivatives

These compounds replace the dioxolane oxygen atoms with sulfur, forming a thiazolidine ring. This substitution alters reactivity: thiazolidine derivatives are synthesized via EDC.HCl/DMAP-mediated coupling of 2-(substituted phenyl)thiazolidine-4-carboxylic acids with amines .

2-Oxo-1,3-dioxolane-4-carboxylic Acid Esters

These esters feature a ketone group at the 2-position of the dioxolane ring. They demonstrate significantly higher reactivity toward amines compared to glycerol carbonate and propylene carbonate due to their electron-withdrawing ester group . For instance, 4-methoxycarbonyl-2-oxo-1,3-dioxolane reacts efficiently with polyether amines, suggesting utility in polymer chemistry . In contrast, 2,2-dimethyl-1,3-dioxolane-4-carboxamide’s carboxamide group may favor hydrogen bonding, enhancing solubility in polar solvents.

(R)-2-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1,3-oxathiolan-5-one

This compound combines a dioxolane ring with an oxathiolanone moiety. The chirality at the 2-position (R-configuration) is critical for synthesizing L-nucleosides . Its synthesis involves coupling 2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde with 2-mercaptoacetic acid, a route distinct from carboxamide formation .

Polymerizable Dioxolane Monomers

Monomers like [2,2-dimethyl-1,3-dioxolan-4-yl]-methyl acrylate form polymers with inherent viscosities of ~0.45 in dimethylformamide, indicating moderate molecular weight . Copolymerization with itaconate derivatives expands material properties, whereas this compound’s carboxamide group may limit thermal stability in polymer matrices .

Structural and Functional Comparison Tables

Table 2. Reactivity and Application Insights

Biological Activity

Overview

2,2-Dimethyl-1,3-dioxolane-4-carboxamide (commonly referred to as Dioxolane-4-carboxamide) is a compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a dioxolane ring and carboxamide functional groups, allows it to interact with various biological targets, making it a valuable candidate for drug development and other biological applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of Dioxolane-4-carboxamide primarily arises from its ability to interact with specific enzymes and receptors. The dioxolane ring enhances its stability and solubility, facilitating its binding to target sites. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.

Antimicrobial Properties

Antiparasitic Activity

A study evaluated the antiparasitic potential of Dioxolane-4-carboxamide derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. The compounds showed promising in vitro activity with IC50 values indicating effective inhibition of the parasite's growth . This suggests that Dioxolane-4-carboxamide could be a lead compound for developing new antiparasitic drugs.

Quorum Sensing Interference

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Dioxolane Ring : The initial step often includes the reaction of suitable precursors under acidic or basic conditions to form the dioxolane structure.

- Carboxamide Formation : The introduction of carboxamide groups can be achieved through amide coupling reactions using various coupling agents such as HATU or EDC.

- Purification : The final product is purified through recrystallization or chromatographic techniques.

Case Study 1: Antifungal Activity

In a comparative study on antifungal agents, derivatives of Dioxolane-4-carboxamide were tested against Fusarium oxysporum. Results indicated that specific modifications to the dioxolane ring significantly enhanced antifungal potency compared to standard treatments .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Dioxolane-4-carboxamide A | 12.5 | Moderate |

| Dioxolane-4-carboxamide B | 6.25 | High |

Case Study 2: Antiparasitic Evaluation

The antiparasitic efficacy of various Dioxolane derivatives was assessed using T. brucei models. The study revealed that certain derivatives exhibited IC50 values lower than those of existing treatments, indicating their potential as effective antiparasitic agents .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Dioxolane Derivative X | 5.0 | T. brucei |

| Dioxolane Derivative Y | 10.0 | T. brucei |

Q & A

Q. What are the optimal conditions for synthesizing 2,2-dimethyl-1,3-dioxolane-4-carboxamide derivatives, and how do reaction parameters influence yield?

The synthesis of dioxolane derivatives often involves acetalization or ketalization reactions. For example, glycerol acetalization with acetone under solar-light photocatalysis produces solketal (a structurally related compound), where temperature, catalyst type (e.g., acidic resins), and solvent polarity critically affect reaction efficiency. Experimental design matrices (e.g., factorial designs) can optimize parameters like molar ratios and reaction time, with yields monitored via GC or HPLC . Data from similar reactions suggest that maintaining anhydrous conditions and controlled temperatures (~50–80°C) minimizes side reactions like hydrolysis of the dioxolane ring .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

- NMR spectroscopy : H and C NMR confirm the dioxolane ring structure (e.g., methyl group protons at δ 1.2–1.4 ppm) and carboxamide functionality (N-H signals at δ 5.5–6.0 ppm) .

- Chromatography : HPLC with a C18 column and mobile phase (e.g., methanol/water mixtures) resolves impurities, while GC-MS identifies volatile byproducts .

- Polarimetry : For chiral derivatives, specific rotation measurements verify enantiomeric purity, critical for biological studies .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation steps .

- Waste disposal : Separate aqueous and organic waste streams; dioxolane derivatives require neutralization before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in glycosylation reactions?

The stereochemistry of the dioxolane ring (e.g., 4S,5R configurations) determines regioselectivity in glycosylation. For instance, axial vs. equatorial positioning of substituents affects nucleophilic attack sites during carbohydrate synthesis. Computational modeling (e.g., DFT or MP2 calculations) can predict transition states, while experimental validation via H NMR coupling constants confirms stereochemical outcomes . Contradictions in literature data (e.g., unexpected β-selectivity) may arise from solvent effects or counterion interactions, necessitating kinetic studies under varied conditions .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

The dioxolane ring’s stability is pH-dependent:

- Acidic conditions : Protons catalyze ring-opening via hemiaminal intermediates, forming aldehydes or ketones. Hydrolysis rates correlate with substituent electron-withdrawing effects (e.g., carboxamide groups slow degradation) .

- Basic conditions : Nucleophilic attack on the carboxamide group can lead to deacylation. Stability studies using UV-Vis or IR spectroscopy (monitoring carbonyl peaks at ~1650 cm) quantify degradation pathways .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Impurity profiles : Trace solvents (e.g., DMF) or synthetic byproducts (e.g., unreacted starting materials) can skew bioassay results. LC-MS purity assessments and dose-response curve reproducibility are critical .

- Assay conditions : Variations in cell culture media pH or temperature may alter the compound’s solubility (water-insoluble, logP ~0.1) and bioavailability. Standardized protocols (e.g., ISO 10993 for cytotoxicity) reduce variability .

Methodological and Data Analysis Questions

Q. What strategies are effective for scaling up the synthesis of this compound without compromising yield?

- Continuous flow chemistry : Reduces side reactions by maintaining precise temperature control and reagent mixing .

- Catalyst recycling : Heterogeneous catalysts (e.g., immobilized lipases) improve cost-efficiency in multi-step syntheses .

- Process analytical technology (PAT) : In-line FTIR or Raman monitors reaction progress, enabling real-time adjustments .

Q. How should researchers design experiments to evaluate the compound’s role in polymer science applications?

- Copolymerization studies : React with vinyl monomers (e.g., acrylates) using radical initiators (e.g., benzoyl peroxide). Track conversion rates via H NMR or GPC to determine reactivity ratios (e.g., Alfrey-Price equations) .

- Thermal analysis : DSC and TGA assess glass transition temperatures () and thermal stability, linked to the dioxolane ring’s rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.